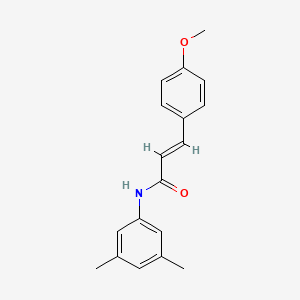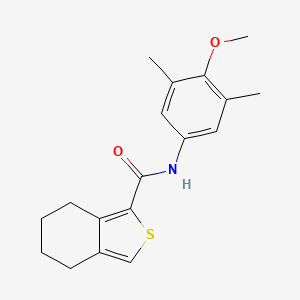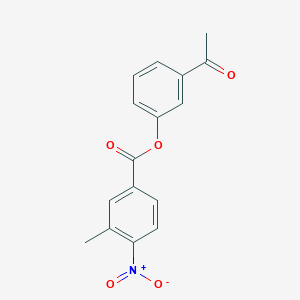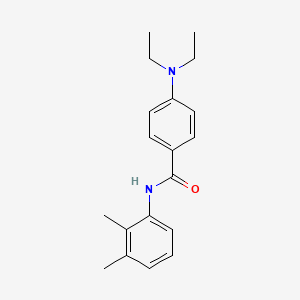
N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound is also known as DMAPA and has a molecular formula of C18H19NO2. DMAPA has been found to exhibit various pharmacological properties, making it a promising candidate for drug discovery.
Aplicaciones Científicas De Investigación
Controlled Polymerization and Thermoresponsive Polymers
Research has focused on controlled radical polymerization methods like nitroxide-mediated polymerization (NMP) and reversible addition-fragmentation chain-transfer polymerization (RAFT) for synthesizing polymers with precise structures and properties. For instance, N-(3-Methoxypropyl) acrylamide, a similar compound, was polymerized using RAFT, demonstrating well-defined polymers with sharp lower critical solution temperature (LCST) transitions in aqueous solution. This methodology facilitates the creation of block copolymers with dual LCSTs, showcasing distinct cloud point temperatures for each polymer block, indicating its application in creating smart materials for various industries including drug delivery and bioengineering (Savelyeva, Li, & Maríc, 2015).
Corrosion Inhibition
The compound's derivatives have been explored for corrosion inhibition purposes. A study on 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and its analogs demonstrated significant corrosion inhibition efficiency on copper in nitric acid solutions. These compounds were characterized through various spectroscopic methods and shown to act as mixed-type inhibitors, hinting at their potential in protecting metallic materials from corrosive environments (Abu-Rayyan et al., 2022).
Molecular Recognition and Self-Assembly
The self-assembly and molecular recognition capabilities of acrylamide derivatives have been studied, with new fluoroalkylated end-capped oligomers demonstrating selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous to organic phases. This selective recognition highlights the potential of these compounds in separation processes and sensing applications (Sawada et al., 2000).
Electrochemical and Electrochromic Properties
The synthesis of novel acrylamide derivatives has led to the development of materials with unique electrochemical and electrochromic properties. For example, aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties have shown multi-stage oxidative coloring, which is reversible and stable over thousands of cyclic switches. These materials are promising for applications in electronic displays and smart windows, where color change upon electrical stimulation is desired (Liou & Chang, 2008).
Propiedades
IUPAC Name |
(E)-N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-10-14(2)12-16(11-13)19-18(20)9-6-15-4-7-17(21-3)8-5-15/h4-12H,1-3H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHPSUMQVDFLJZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)
![4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)

![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B5567835.png)
![2-[2-(1-piperidinylcarbonyl)phenyl]-1H-benzimidazole](/img/structure/B5567841.png)
![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)
![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)

